molecular formula C13H24N2O2 B12102272 tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12102272
M. Wt: 240.34 g/mol
InChI Key: YGDKCDSMRAWJHY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by its unique diazaspiro framework, which includes two nitrogen atoms within a nonane ring system. The tert-butyl group and the carboxylate functionality add to its chemical diversity, making it a valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

YGDKCDSMRAWJHY-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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